molecular formula C18H19N3 B3062367 6-(4-Methylpiperazin-1-yl)phenanthridine CAS No. 23441-13-6

6-(4-Methylpiperazin-1-yl)phenanthridine

Cat. No.: B3062367
CAS No.: 23441-13-6
M. Wt: 277.4 g/mol
InChI Key: ZVJIBTNUNUXAIO-UHFFFAOYSA-N
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Description

6-(4-Methyl-piperazin-1-yl)-phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a 4-methyl-piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-piperazin-1-yl)-phenanthridine typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthridine and 4-methyl-piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methyl-piperazin-1-yl)-phenanthridine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-piperazin-1-yl)-phenanthridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of phenanthridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced phenanthridine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-(4-Methyl-piperazin-1-yl)-phenanthridine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Probes: Employed as a chemical probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-piperazin-1-yl)-phenanthridine involves:

    Molecular Targets: The compound targets specific enzymes and receptors in the body.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

    Binding Interactions: The piperazine moiety interacts with the active sites of target proteins, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methyl-piperazin-1-yl)-phenanthridine is unique due to its specific structural features and the presence of both phenanthridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23441-13-6

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)phenanthridine

InChI

InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3

InChI Key

ZVJIBTNUNUXAIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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